molecular formula C10H16N2O2 B3091129 1-(6-aminohexyl)-1H-pyrrole-2,5-dione CAS No. 121663-74-9

1-(6-aminohexyl)-1H-pyrrole-2,5-dione

Cat. No.: B3091129
CAS No.: 121663-74-9
M. Wt: 196.25 g/mol
InChI Key: HNWOYAYJUYWRGD-UHFFFAOYSA-N
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Description

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with an aminohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-aminohexyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with 6-aminohexylamine. This reaction can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological processes involving pyrrole derivatives.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 1-(6-aminohexyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminohexyl group can facilitate binding to specific sites, while the pyrrole ring may participate in electron transfer or other chemical processes. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    1-(6-Aminohexyl)-3-hydroxypyridin-4-one: This compound is also used as an iron chelator and has applications in treating iron overload conditions.

    N-(6-Aminohexyl)-1-naphthalenesulfonamide: Known for its role as a calmodulin inhibitor, it is used in research related to calcium signaling.

Uniqueness: 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is unique due to its specific structure, which combines the properties of a pyrrole ring with an aminohexyl side chain

Properties

IUPAC Name

1-(6-aminohexyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWOYAYJUYWRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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